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Compound of Interest

Compound Name: 1H-1,2,3-triazol-1-amine

Cat. No.: B1608429 Get Quote

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials

science.[1][2][3] Its remarkable stability to metabolic degradation, capacity for hydrogen

bonding, and dipole character make it an invaluable pharmacophore.[3][4] The advent of

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry,"

has rendered substituted 1,4-disubstituted 1,2,3-triazoles exceptionally accessible, fueling their

integration into drug discovery programs.[5][6] These heterocycles are often employed as

bioisosteres for amide bonds, enhancing the pharmacokinetic profiles of peptide-based

therapeutics.[5]

This guide focuses on a specific, less-explored derivative: 1H-1,2,3-triazol-1-amine. This

molecule, featuring a primary amine directly attached to a ring nitrogen, represents a versatile

synthetic intermediate. The exocyclic amine group serves as a reactive handle for

diversification, allowing for the construction of novel molecular libraries for screening in drug

development and other advanced applications. This document provides a comprehensive

overview of its known properties, theoretical characteristics, potential synthetic strategies, and

core reactivity, tailored for researchers and scientists in the pharmaceutical and chemical

industries.

Section 1: Molecular Identity and Structure
1H-1,2,3-triazol-1-amine is an aromatic heterocyclic compound. The core structure consists of

a five-membered ring with two carbon atoms and three contiguous nitrogen atoms, with a

primary amine substituent on the N1 position.
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Caption: Molecular structure of 1H-1,2,3-triazol-1-amine.

Table 1: Compound Identifiers

Identifier Value Source

CAS Number 584-14-5 [7][8]

Molecular Formula C₂H₄N₄ [7][8]

Molecular Weight 84.08 g/mol [8]

IUPAC Name triazol-1-amine [8]

Synonyms
1-Amino-1,2,3-triazole,[7][8]

[9]Triazol-1-ylamine
[7]

| PubChem CID | 3825723 |[7][8] |

Section 2: Physicochemical Properties
Experimental data for 1H-1,2,3-triazol-1-amine is sparse. However, computational models

provide valuable insights into its expected physicochemical profile. The parent 1H-1,2,3-triazole

is known to be highly soluble in water and exists in equilibrium with its 2H-tautomer in solution.

[4][10] It is reasonable to expect that the amine derivative will also exhibit good solubility in

polar solvents due to the presence of the -NH₂ group, which can act as both a hydrogen bond

donor and acceptor.

Table 2: Computed Physicochemical Data
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Property Value Interpretation Source

XLogP3 -0.6

Indicates high
hydrophilicity;
preferentially
partitions into
water over octanol.

[8]

Topological Polar

Surface Area (TPSA)
56.7 Å²

Suggests good

potential for

membrane

permeability.

[8]

Hydrogen Bond Donor

Count
1

The -NH₂ group can

donate one hydrogen

bond.

[8]

Hydrogen Bond

Acceptor Count
3

The ring nitrogens and

the amine nitrogen

can accept hydrogen

bonds.

[8]

Rotatable Bond Count 1

Minimal

conformational

flexibility due to the N-

N bond.

[8]

| Exact Mass | 84.043596145 Da | Useful for high-resolution mass spectrometry identification. |

[8] |

Section 3: Synthesis and Structural Elucidation
A detailed, peer-reviewed synthesis protocol specifically for 1H-1,2,3-triazol-1-amine is not

readily available in the surveyed literature. However, a plausible and effective synthetic route

can be designed based on established methodologies for the N-amination of heterocyclic

compounds. The most common approach involves the electrophilic amination of the triazole

anion.
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Causality of Experimental Choice: The 1H-proton of 1,2,3-triazole is acidic and can be removed

by a suitable base to form the triazolide anion. This anion is nucleophilic and can react with an

electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid or a chloramine

derivative, to form the N-N bond. This strategy is a standard and reliable method for creating N-

amino heterocycles.

Representative Experimental Protocol (Hypothetical):

Deprotonation: Dissolve 1H-1,2,3-triazole (1.0 eq) in a suitable aprotic solvent such as

tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

Anion Formation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour until hydrogen gas evolution ceases, indicating the formation of the

sodium triazolide salt.

Amination: Prepare a separate solution of hydroxylamine-O-sulfonic acid (1.2 eq) in the

same solvent. Cool the triazolide solution back to 0 °C and add the aminating agent solution

dropwise over 30 minutes.

Reaction & Quench: Allow the reaction to stir at room temperature overnight. Monitor

progress by thin-layer chromatography (TLC). Upon completion, cautiously quench the

reaction by the slow addition of water.

Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent

(e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure. The crude product can then be purified by column

chromatography on silica gel.

Caption: Proposed workflow for the synthesis of 1H-1,2,3-triazol-1-amine.

Structural Elucidation:

¹H NMR: The spectrum should reveal two distinct signals for the aromatic protons on the

triazole ring (C4-H and C5-H) and a characteristically broad singlet for the two protons of the

-NH₂ group, which may exchange with D₂O.
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¹³C NMR: Two signals corresponding to the two unique carbon atoms in the heterocyclic ring

are expected.

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) would show a

molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass of 84.0436.

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the amine group

(typically two bands in the 3300-3500 cm⁻¹ region) and C-H and N=N stretching from the

aromatic ring.

Section 4: Chemical Reactivity and Applications
The synthetic utility of 1H-1,2,3-triazol-1-amine stems from the dual reactivity of its stable

aromatic core and its versatile primary amine group.

Stability of the Triazole Core: The 1,2,3-triazole ring is highly aromatic and generally resistant

to common oxidative, reductive, and hydrolytic conditions, making it a robust scaffold for

further chemical modifications.[3]

Reactivity of the Exocyclic Amine: The -NH₂ group is the primary site of reactivity and serves

as a gateway to a wide array of derivatives.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid)

at low temperatures would convert the primary amine into a diazonium salt. This

intermediate is highly valuable, as the diazonium group is an excellent leaving group and

can be displaced by various nucleophiles (e.g., halides, cyanide, hydroxyl) to install new

functional groups on the N1 position.

Acylation and Sulfonylation: The amine can readily react with acyl chlorides, anhydrides,

or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a

fundamental transformation for building larger molecules and exploring structure-activity

relationships (SAR) in drug discovery.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction can

be used to synthesize secondary and tertiary N-alkylated derivatives.

Caption: Key reaction pathways of 1H-1,2,3-triazol-1-amine.
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Applications in Drug Development: The ability to easily modify the N1 position makes this

compound an attractive starting point for generating libraries of novel compounds.[11] By

attaching various pharmacologically relevant fragments to the N1-amine, researchers can

rapidly explore chemical space to identify new leads with potential therapeutic activity against a

range of biological targets, including enzymes and receptors.[6]

Section 5: Safety and Handling
Safe handling of 1H-1,2,3-triazol-1-amine and its derivatives is paramount. The available

safety data indicates it should be treated as a hazardous chemical.

Table 3: GHS Hazard Information

Identifier Classification Pictogram Source

Acute Toxicity, Oral
H302: Harmful if
swallowed

GHS07
(Exclamation Mark)

[7]

Skin Irritation
H315: Causes skin

irritation*

GHS07 (Exclamation

Mark)
[12]

Eye Irritation
H319: Causes serious

eye irritation*

GHS07 (Exclamation

Mark)
[12]

Acute Toxicity,

Inhalation

H332: Harmful if

inhaled*

GHS07 (Exclamation

Mark)
[12]

*Note: Data for irritation and inhalation toxicity is from the hydrochloride salt and should be

considered relevant for the parent amine.

Handling Protocols:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
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Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[13][14]

Respiratory Protection: If working with fine powders or aerosols, or if ventilation is

inadequate, use an approved respirator.[14]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

First Aid Measures:

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical

attention.[13]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON

CENTER or doctor if you feel unwell.[13]

Conclusion
1H-1,2,3-triazol-1-amine is a valuable heterocyclic building block with significant untapped

potential. While its physical properties are primarily understood through computational data, its

chemical reactivity is predictable and highly useful. The combination of a stable, drug-like

aromatic core and a synthetically versatile primary amine handle makes it an ideal starting

material for the creation of diverse molecular libraries. For researchers in drug discovery and

materials science, this compound offers a robust platform for developing novel molecules with

tailored functions and properties. Adherence to strict safety protocols is essential when

handling this reactive and potentially hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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